molecular formula C12H17N3O4S B12620345 1-Methyl-4-(3-(methylsulfonyl)-5-nitrophenyl)piperazine CAS No. 945397-14-8

1-Methyl-4-(3-(methylsulfonyl)-5-nitrophenyl)piperazine

Cat. No.: B12620345
CAS No.: 945397-14-8
M. Wt: 299.35 g/mol
InChI Key: FMSSEFXTGVERRA-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-(methylsulfonyl)-5-nitrophenyl)piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various drugs due to their versatile chemical properties and biological activities .

Chemical Reactions Analysis

1-Methyl-4-(3-(methylsulfonyl)-5-nitrophenyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-(methylsulfonyl)-5-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

IUPAC Name

1-methyl-4-(3-methylsulfonyl-5-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-13-3-5-14(6-4-13)10-7-11(15(16)17)9-12(8-10)20(2,18)19/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSSEFXTGVERRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728873
Record name 1-[3-(Methanesulfonyl)-5-nitrophenyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945397-14-8
Record name 1-[3-(Methanesulfonyl)-5-nitrophenyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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